molecular formula C7H12F3NO B13241908 4-[(Trifluoromethoxy)methyl]piperidine

4-[(Trifluoromethoxy)methyl]piperidine

Cat. No.: B13241908
M. Wt: 183.17 g/mol
InChI Key: SENWQXLAFLILTC-UHFFFAOYSA-N
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Description

4-[(Trifluoromethoxy)methyl]piperidine is a fluorinated piperidine derivative recognized in synthetic chemistry as a promising building block for the development of novel bioactive molecules . The integration of the trifluoromethoxymethyl group onto the piperidine scaffold is a key strategy in modern medicinal chemistry, as such aliphatic trifluoromethoxy-containing compounds can significantly influence a molecule's physicochemical properties, metabolic stability, and lipophilicity, which are critical parameters in drug discovery . Piperidine derivatives are privileged structures in pharmacology and are known to interact with a wide array of biological targets, including various enzymes, receptors, and ion channels . This makes them valuable scaffolds for researching potential therapeutics for a range of conditions, from diseases of the central nervous system to oncology . The synthetic approach to this compound has been demonstrated on a multigram scale, facilitating its availability for research and development purposes . This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet for proper handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12F3NO

Molecular Weight

183.17 g/mol

IUPAC Name

4-(trifluoromethoxymethyl)piperidine

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)12-5-6-1-3-11-4-2-6/h6,11H,1-5H2

InChI Key

SENWQXLAFLILTC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1COC(F)(F)F

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-[(Trifluoromethoxy)methyl]piperidine, a suite of NMR experiments including ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques, would be used to assign every atom's position within the structure.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the piperidine (B6355638) ring, the methylene (B1212753) linker (-CH₂-), and the amine (-NH). The piperidine ring protons at positions 2, 3, 5, and 6 would appear as complex multiplets in the aliphatic region, typically between 1.2 and 3.2 ppm. The axial and equatorial protons at each position are chemically non-equivalent, leading to further splitting. The proton at C4 would also present as a multiplet. The two protons of the methylene group (-CH₂OCF₃) adjacent to the trifluoromethoxy group are diastereotopic and would likely appear as a doublet of doublets around 3.8-4.2 ppm. The amine proton signal would be a broad singlet, its chemical shift being dependent on solvent and concentration.

Table 1. Predicted ¹H NMR Chemical Shifts for this compound.
Proton PositionExpected Chemical Shift (δ, ppm)Expected Multiplicity
H2, H6 (axial & equatorial)~2.5 - 3.2m (multiplet)
H3, H5 (axial & equatorial)~1.2 - 1.9m (multiplet)
H4~1.7 - 2.1m (multiplet)
-CH₂-O~3.8 - 4.2d (doublet) or dd (doublet of doublets)
-NHVariable (typically ~1.5 - 3.0)br s (broad singlet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum would display five distinct signals for the carbon atoms of the piperidine ring and the methylene linker. The carbons of the piperidine ring (C2/C6, C3/C5, and C4) would resonate in the typical aliphatic amine region (approximately 25-50 ppm). The methylene carbon (-CH₂OCF₃) would appear further downfield, likely in the 70-80 ppm range, due to the deshielding effect of the adjacent oxygen atom. A key feature would be the signal for the trifluoromethoxy carbon, which is not directly observed but its influence is seen. The signal for the carbon atom of the -OCF₃ group would appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

Table 2. Predicted ¹³C NMR Chemical Shifts for this compound.
Carbon PositionExpected Chemical Shift (δ, ppm)Expected Multiplicity (in ¹⁹F-coupled spectrum)
C2, C6~45 - 50s (singlet)
C3, C5~28 - 35s (singlet)
C4~35 - 40s (singlet)
-CH₂-O~70 - 80q (quartet, ²JCF)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is essential for confirming the presence and electronic environment of the fluorine atoms. For this compound, the spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the -OCF₃ group. This signal would likely appear as a singlet in the proton-decoupled spectrum, typically in the range of -58 to -65 ppm relative to a CFCl₃ standard.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., COSY, HMQC, NOESY)

2D NMR experiments are crucial for unambiguously assigning the signals from the 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Cross-peaks would be observed between protons on adjacent carbons, for instance, between H2/H6 and H3/H5, and between H3/H5 and H4. This would confirm the sequence of protons around the piperidine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the ¹³C signals based on the already assigned ¹H signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing insight into the molecule's stereochemistry. For the piperidine ring, which typically adopts a chair conformation, NOESY can distinguish between axial and equatorial protons. For example, a strong NOE would be expected between axial protons at positions 2, 4, and 6.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly accurate technique that measures the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the determination of the exact elemental formula of the molecule. For this compound (C₇H₁₂F₃NO), the expected exact mass can be calculated. The protonated molecule, [M+H]⁺, would be the ion typically observed. HRMS analysis would confirm the elemental composition by matching the experimentally measured mass to the theoretical mass, providing unequivocal proof of the compound's identity.

Table 3. Predicted HRMS Data for this compound.
IonFormulaTheoretical Exact Mass (m/z)
[M]⁺˙C₇H₁₂F₃NO183.0871
[M+H]⁺C₇H₁₃F₃NO184.0949

Electrospray Ionization Mass Spectrometry (ESI-LR)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating gas-phase ions from a solution. For this compound, low-resolution ESI-MS in positive ion mode is typically used. The piperidine nitrogen atom is readily protonated, leading to the formation of a pseudomolecular ion [M+H]⁺. The detection of this ion allows for the confirmation of the compound's molecular mass.

Based on its molecular formula, C₇H₁₂F₃NO, the expected mass-to-charge ratio (m/z) for the protonated molecule can be precisely calculated. This experimental value serves as a primary confirmation of the compound's identity.

Table 1: ESI-LR Data for this compound

Analyte Information Expected Value
Molecular Formula C₇H₁₂F₃NO
Exact Mass 199.0871 g/mol
Primary Adduct (Positive Mode) [M+H]⁺

Vibrational Spectroscopy (Fourier-Transform Infrared - FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its distinct structural features: the piperidine ring, the aliphatic C-H bonds, the C-O ether linkage, and the strong C-F bonds of the trifluoromethoxy group.

The presence of a secondary amine (N-H) in the piperidine ring gives rise to a characteristic stretching vibration. The aliphatic C-H bonds of the ring and the methyl group will show strong stretching absorptions. The trifluoromethoxy group is expected to produce very strong and characteristic C-F stretching bands, which are often found in the fingerprint region of the spectrum.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
N-H (Piperidine) Stretch 3350 - 3250 Medium
C-H (Aliphatic) Stretch 2950 - 2850 Strong
C-O (Ether) Stretch 1150 - 1085 Strong

Elemental Analysis

Elemental analysis provides the percentage composition of each element within a pure sample. This technique is fundamental for confirming the empirical and molecular formula of a synthesized compound. For this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and fluorine are compared against the theoretically calculated values derived from its molecular formula, C₇H₁₂F₃NO. A close correlation between the experimental and theoretical values is a key indicator of the sample's purity and correct elemental composition.

Table 3: Elemental Composition of this compound

Element Symbol Atomic Mass Molar Mass ( g/mol ) Theoretical Percentage (%)
Carbon C 12.011 84.077 42.21%
Hydrogen H 1.008 12.096 6.07%
Fluorine F 18.998 56.994 28.62%
Nitrogen N 14.007 14.007 7.03%

X-ray Diffraction Analysis for Solid-State Structural Confirmation

For this compound, an X-ray diffraction study would unequivocally establish the conformation of the piperidine ring, which is expected to adopt a stable chair conformation. Furthermore, it would determine the orientation of the (trifluoromethoxy)methyl substituent, specifying whether it occupies an axial or equatorial position on the ring. This analysis also reveals details about the packing of molecules within the crystal lattice and any significant intermolecular interactions. As of this writing, a specific crystal structure has not been reported in the searched literature for this compound.

Table 4: Structural Parameters Obtainable from X-ray Diffraction

Parameter Description
Crystal System The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry group of the crystal.
Unit Cell Dimensions The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths Precise distances between bonded atoms (e.g., C-N, C-C, C-O, C-F).
Bond Angles Angles between three connected atoms (e.g., C-N-C, H-C-H).
Torsion Angles Dihedral angles defining the conformation of the piperidine ring and substituent.

Reactivity and Derivatization Chemistry of 4 Trifluoromethoxy Methyl Piperidine

Compound as a Key Synthetic Building Block

4-[(Trifluoromethoxy)methyl]piperidine is recognized as a valuable synthetic building block, particularly for applications in medicinal chemistry. The incorporation of the trifluoromethoxy (-OCF₃) group into molecular scaffolds is a widely used strategy in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity. The development of a convenient, multi-gram scale, five-stage synthesis for 4-[(trifluoromethoxymethyl)piperidine from 4-(hydroxymethyl)piperidine underscores its importance as a readily accessible precursor for more complex molecules. nuph.edu.uaresearchgate.net This synthetic route enables the production of significant quantities (e.g., 12.9 g), making it a practical starting material for research and development programs aimed at creating new chemical entities. nuph.edu.uaresearchgate.net Its utility lies in the combination of the desirable trifluoromethoxy moiety with a versatile piperidine (B6355638) scaffold, which can be further functionalized to explore structure-activity relationships. nuph.edu.uaresearchgate.net

Functional Group Transformations and Interconversions

The primary site of reactivity on this compound is the secondary amine (N-H) group. This nitrogen atom acts as a potent nucleophile, enabling a wide range of functional group transformations that are crucial for building molecular diversity.

The secondary amine of this compound readily undergoes N-substitution reactions, such as alkylation and acylation, which are fundamental methods for its derivatization.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond by treating the piperidine with an alkylating agent, typically an alkyl halide. The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the electrophilic carbon of the alkylating agent. A base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is often included to neutralize the acid generated during the reaction, driving it to completion. This method is used to introduce a variety of alkyl, benzyl, and other carbon-based substituents onto the piperidine nitrogen.

N-Acylation: In this transformation, an acyl group (R-C=O) is introduced at the nitrogen position to form an amide. This is typically achieved by reacting the piperidine with an acylating agent like an acyl chloride or an acid anhydride (B1165640) in the presence of a base. N-acylation converts the basic amine into a neutral amide, which can significantly alter the molecule's biological and physicochemical properties.

The table below illustrates the expected outcomes of typical N-substitution reactions on this compound, based on established reactivity patterns of secondary amines.

Reaction TypeReagent ClassGeneral StructureExpected Product
N-Alkylation Alkyl HalideR-X (X=Cl, Br, I)1-Alkyl-4-[(trifluoromethoxy)methyl]piperidine
N-Acylation Acyl ChlorideR-COCl1-Acyl-4-[(trifluoromethoxy)methyl]piperidine
Reductive Amination Aldehyde/KetoneR'R''C=O1-(Alkyl)-4-[(trifluoromethoxy)methyl]piperidine
Michael Addition α,β-Unsaturated CarbonylCH₂=CHCOR1-(3-Oxoalkyl)-4-[(trifluoromethoxy)methyl]piperidine

This table presents interactive data on potential N-substitution reactions.

The introduction of diverse substituents onto the this compound scaffold is predominantly achieved through nucleophilic pathways originating from the secondary amine. As detailed in the section on N-substitution, the nitrogen atom serves as the primary handle for derivatization, allowing for the attachment of a vast array of functional groups through alkylation, acylation, and other related processes.

Conversely, electrophilic substitution pathways targeting the C-H bonds of the saturated piperidine ring are generally not feasible under standard conditions. The ring's aliphatic nature makes it inert to common electrophilic reagents. While advanced methods for the α-functionalization of N-alkyl piperidines via the formation of iminium ions exist, these are typically applicable to tertiary amines and are not directly relevant to the derivatization of the parent secondary amine. acs.org Therefore, synthetic strategies almost exclusively rely on leveraging the nucleophilicity of the nitrogen atom to build molecular complexity.

Catalytic Reactions and Transformations

While specific literature detailing the use of this compound as a substrate in catalytic reactions is not prominent, its derivatives are potential candidates for a range of catalytic transformations. For instance, if an aryl or vinyl group containing a halide is introduced via N-alkylation, the resulting molecule could serve as a substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Such strategies would allow for the formation of complex C-C and C-N bonds, further expanding the chemical space accessible from this building block. The development of catalytic methods for C-F and C-CF₃ bond formation is an active area of research, but these generally focus on the synthesis of fluorinated compounds rather than the post-synthetic modification of a molecule like this compound. nih.gov

Mechanistic Investigations of Reaction Pathways

Specific mechanistic studies focused exclusively on reactions of this compound are not extensively documented. However, the reaction pathways for its most common transformations, N-alkylation and N-acylation, are well-understood from the broader principles of organic chemistry and extensive studies on related piperidine systems.

The key reactions involving the secondary amine of this compound are proposed to follow well-established mechanisms:

N-Alkylation with Alkyl Halides : This reaction is proposed to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the piperidine acts as the nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This attack occurs in a single, concerted step where the nitrogen-carbon bond is formed simultaneously as the carbon-halogen bond is broken. The transition state involves a partially formed N-C bond and a partially broken C-X bond. The presence of a sterically unhindered secondary amine and a primary or secondary alkyl halide favors this pathway. In cases involving highly reactive electrophiles like p-methoxybenzyl chloride, which can stabilize a carbocation, the reaction may exhibit more SN1 character. chemicalforums.com

N-Acylation with Acyl Chlorides : The N-acylation reaction is proposed to follow a nucleophilic acyl substitution mechanism. The reaction initiates with the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base is typically used to quench the HCl byproduct.

Stereochemical Control in Derivatization

The derivatization of the this compound scaffold presents significant stereochemical considerations that are crucial for its application in medicinal chemistry and materials science. The presence of a substituent at the C4 position of the piperidine ring inherently influences the conformational equilibrium of the ring and can direct the stereochemical outcome of reactions at other positions, such as the nitrogen atom or adjacent carbons. While specific studies on the stereoselective derivatization of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from closely related fluorinated piperidine systems.

Research into the stereochemistry of substituted piperidines often focuses on achieving high levels of diastereoselectivity, leading to the preferential formation of one diastereomer over others. This control is typically governed by the thermodynamic stability of the resulting products, where the substituents adopt the most sterically favorable orientations, often an equatorial position in the chair conformation of the piperidine ring.

A notable example that sheds light on the potential for stereochemical control in such systems is the study of stereodivergent aldol (B89426) reactions using N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione. mdpi.com Although this molecule contains a trifluoromethyl group instead of a trifluoromethoxymethyl group and has a different oxidation state at the positions adjacent to the nitrogen, the principles of stereocontrol exerted by a C4-fluorinated substituent are highly relevant.

In these studies, the enolate of the N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione was reacted with various aldehydes. mdpi.com The stereochemical outcome of the reaction, yielding either syn or anti aldol products, was found to be highly dependent on the reaction conditions, particularly the choice of additives. This demonstrates that the C4 substituent can effectively bias the facial selectivity of the enolate, and that this bias can be modulated by the reaction environment.

For instance, the use of hexamethylphosphoramide (B148902) (HMPA) as an additive was shown to favor the formation of the anti-products in good to excellent yields. mdpi.com In contrast, the absence of this additive led to the preferential formation of the corresponding syn-isomers. mdpi.com This ability to selectively produce different diastereomers by tuning the reaction conditions is a powerful tool in asymmetric synthesis. The reaction of the piperidine derivative with cyclohex-2-en-1-one was also found to be solvent-dependent, with a THF/HMPA solvent system leading to the selective formation of a single stereoisomer of the 1,4-adduct. mdpi.com

The general principle of achieving high diastereoselectivity in the functionalization of substituted piperidines is further supported by studies on photoredox-catalyzed α-amino C-H arylation reactions. nih.gov In these cases, even if the initial reaction is not highly selective, a subsequent epimerization process can lead to a thermodynamic equilibrium that strongly favors the most stable diastereomer. nih.gov

While direct experimental data on the derivatization of this compound is limited, the findings from analogous systems suggest that the trifluoromethoxymethyl group at the C4 position would play a significant role in directing the stereochemical outcome of derivatization reactions. The steric and electronic properties of this substituent would influence the conformational preference of the piperidine ring and the trajectory of incoming reagents, thereby enabling the potential for diastereoselective functionalization.

The following table summarizes the stereochemical outcomes observed in the analogous system of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione, which can serve as a predictive model for the derivatization of this compound.

ReactantConditionsMajor Product StereochemistryDiastereomeric Ratio (dr) / YieldReference
BenzaldehydeLDA, THF, -78 °CsynNot specified mdpi.com
BenzaldehydeLDA, THF/HMPA, -78 °Canti81:19 mdpi.com
4-MethoxybenzaldehydeLHMDS, THF/HMPA, -78 °Canti98:2 mdpi.com
Cyclohex-2-en-1-oneLDA, THF/HMPA, -78 °Canti (1,4-adduct)Single stereoisomer (35% yield) mdpi.com
Cyclohex-2-en-1-oneLDA, THF, -78 °C1,2-adduct68:32 (11% yield) mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the structural and electronic properties of piperidine (B6355638) derivatives. researchgate.net DFT methods are employed to investigate molecular geometry, electronic properties, and stability. researchgate.netnih.gov For instance, systematic computational analyses using functionals like M06-2X with basis sets such as def2-QZVPP have been successfully used to rationalize the conformational behavior of a wide array of fluorinated piperidine derivatives. nih.govresearchgate.net These calculations can be performed in the gas phase or in solution, often using a polarizable continuum model (PCM) to account for solvent effects. nih.govresearchgate.net

The introduction of fluorine-containing groups like trifluoromethoxy or trifluoromethyl significantly impacts the electronic properties of the piperidine ring. DFT calculations allow for the prediction of various electronic properties that govern the molecule's reactivity and interactions. The inclusion of fluorine can alter properties such as pKa, dipole moment, stability, and lipophilicity. researchgate.net

DFT calculations are crucial for mapping the potential energy surface of molecules, allowing for the identification of stable conformers and the energy barriers between them. bohrium.com For fluorinated piperidines, computational studies have been used to determine the relative free enthalpy differences (ΔG) between different conformations, such as those with axial versus equatorial substituents. nih.govresearchgate.net These calculations have successfully predicted the experimentally observed conformers in almost all cases studied. nih.gov

For example, in derivatives of 3-fluoropiperidine (B1141850) and 3,5-difluoropiperidine, DFT calculations indicated a strong preference for the conformer with the fluorine atom in the axial position (Faxial) when in solution. nih.govresearchgate.net The stability of conformers is influenced by a complex interplay of electrostatic interactions, hyperconjugation, and steric factors, all of which can be quantified through computational analysis. nih.govresearchgate.net

Conformational Analysis of Fluorinated Piperidine Derivatives

The conformational behavior of fluorinated piperidines is a subject of significant interest due to its profound impact on the biological activity and physicochemical properties of these compounds. nih.govnih.gov The piperidine ring is not planar and typically exists in a chair conformation. The orientation of substituents, either axial (pointing perpendicular to the ring's plane) or equatorial (pointing towards the ring's periphery), can dramatically alter molecular properties. nih.gov

A notable feature in many fluorinated piperidine derivatives is the preference for the fluorine atom to occupy an axial position, which is often counterintuitive based on steric considerations alone. nih.govresearchgate.net Computational investigations have revealed that this "axial-F preference" arises from a combination of stabilizing electronic effects. nih.govnih.govresearchgate.net

These stabilizing forces include:

Charge-dipole interactions : Electrostatic attractions between the partial negative charge on the fluorine atom and a partial positive charge elsewhere in the molecule, such as a protonated nitrogen atom in the piperidinium (B107235) cation, can stabilize the axial conformer. nih.govresearchgate.netresearchgate.net

Hyperconjugation : This involves the delocalization of electrons from a filled bonding orbital to an adjacent empty antibonding orbital. In the case of axial fluorine, stabilizing interactions can occur, such as electron donation from anti-periplanar C-H bonds into the low-lying antibonding orbital of the C-F bond (σCH → σ*CF). nih.govresearchgate.netbeilstein-journals.org

The relative contribution of these effects depends on the specific substitution pattern and the protonation state of the piperidine nitrogen. For instance, in HCl-analogues of 3-fluoropiperidine, the axial preference is mainly attributed to electrostatic interactions, whereas in trifluoroacetamide (B147638) (TFA) and unprotected (NH) analogues, hyperconjugative interactions play a more significant role. nih.govd-nb.info

Table 1: Calculated Free Enthalpy Differences (ΔG) Between Equatorial and Axial Conformers of 3-Fluoropiperidine (1) and 3,5-Difluoropiperidine (2) Derivatives (kcal/mol). A positive value indicates a preference for the axial conformer.
CompoundN-substituentΔG in Solution (Solvent)ΔG in Gas Phase
3-Fluoropiperidine (1)TFA+1.7 (Chloroform)-0.6
3-Fluoropiperidine (1)HCl+1.6 (Water)-1.2
3-Fluoropiperidine (1)H+1.7 (Water)+0.4
3,5-Difluoropiperidine (2)TFA+3.9 (Chloroform)+0.7
3,5-Difluoropiperidine (2)HCl+2.2 (Water)-2.1
3,5-Difluoropiperidine (2)H+3.1 (Water)+1.0

Data sourced from a comprehensive study on fluorinated piperidines. nih.govresearchgate.net

Solvation and the polarity of the solvent play a major role in determining the conformational preferences of fluorinated piperidines. nih.govnih.govresearchgate.net Computational models, such as the PCM method, are essential for capturing these effects. nih.govresearchgate.net Generally, an increase in solvent polarity tends to stabilize the conformer with the larger dipole moment. In many fluorinated piperidines, the axial conformer is more polar than the equatorial one.

A clear example of this solvent effect is seen in pivaloyl- and tert-butoxycarbonyl (Boc)-protected 3,5-difluoropiperidine. nih.govd-nb.info In a low-polarity solvent like chloroform (B151607) (ε=4.81), the equatorial conformation is favored. nih.govd-nb.info However, upon increasing the solvent polarity by switching to DMSO (ε=46.7), the conformational equilibrium inverts, favoring the axial orientation of the fluorine atoms. nih.govd-nb.info This demonstrates that the dipole moment can be used to manipulate the orientation of fluorine atoms, a principle that is valuable in the design of conformationally rigid molecular scaffolds. nih.gov

Table 2: Effect of Solvent Polarity on the Conformation of Acetyl-Protected 3,5-Difluoropiperidine.
SolventDielectric Constant (ε)Observed ConformationCalculated ΔG(a-e) (kcal/mol)
Benzene2.28Axial+0.2
Chloroform4.81Axial+0.5
Dichloromethane8.93Axial+0.6
DMSO46.7Axial+0.8
Water80.1Axial+0.8

Data illustrates increasing stability of the axial conformer with increasing solvent polarity. d-nb.info

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, including those used to synthesize complex molecules like fluorinated piperidines. acs.orgnih.gov DFT investigations can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds. acs.org

For example, in the synthesis of pyrrolidines and piperidines via a copper-catalyzed intramolecular C-H amination, DFT studies were used to support a proposed catalytic cycle involving a Cu(I)/Cu(II) pathway. acs.org The calculations helped to analyze the geometries of key intermediates and transition states, such as the point of N-F bond cleavage. These theoretical studies can reveal subtle steric and electronic effects that influence the reaction's outcome, such as the role of different ligands on the copper catalyst. acs.org By exploring potential reaction pathways and the energetics of intermediates, computational analysis provides crucial insights that complement experimental mechanistic studies. acs.org

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) methodologies are powerful computational tools used to predict the physicochemical and biological properties of chemical compounds. These in silico approaches are vital in modern drug discovery and development, allowing for the early assessment of a molecule's potential before committing to extensive laboratory synthesis and testing. For 4-[(Trifluoromethoxy)methyl]piperidine, these methods provide valuable insights into its molecular descriptors and its suitability as a lead compound in medicinal chemistry.

Prediction of Molecular Descriptors (e.g., pKa, Lipophilicity)

Molecular descriptors are numerical values that characterize the properties of a molecule. Key descriptors such as pKa and lipophilicity are critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity: Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), describes a compound's ability to dissolve in fats, oils, and other non-polar solvents. nih.gov It is a critical factor influencing membrane permeability and metabolic stability. nuph.edu.ua Computational models are widely used to predict these values. For this compound, the predicted lipophilicity value, XLogP3-AA, is 1.6. nih.gov This value suggests a moderate level of lipophilicity, which is often desirable for drug candidates to balance aqueous solubility with the ability to cross biological membranes.

Other relevant computed molecular descriptors for this compound are summarized in the table below. nih.gov

Molecular DescriptorPredicted ValueReference
XLogP3-AA1.6 nih.gov
Topological Polar Surface Area (TPSA)21.3 Ų nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count2 nih.gov

Assessment of Lead-likeness and Three-Dimensionality

Lead-likeness: Lead-likeness refers to a set of physicochemical property profiles that are considered favorable for a compound to serve as a starting point (a "lead") for a drug discovery program. These guidelines, such as the "Rule of Three," aim to identify compounds with lower molecular complexity and favorable ADME properties. The key parameters for this compound align well with typical lead-likeness criteria.

Lead-likeness ParameterValue for this compound"Rule of Three" GuidelineReference
Molecular Weight (MW)183.17 g/mol ≤ 300 nih.gov
cLogP1.6≤ 3 nih.gov
Hydrogen Bond Donors1≤ 3 nih.gov
Hydrogen Bond Acceptors2≤ 3 nih.gov
Rotatable Bonds2≤ 3 nih.gov

As shown in the table, the compound's molecular weight, calculated lipophilicity, and hydrogen bonding characteristics fall comfortably within the stringent "Rule of Three" guidelines, marking it as an attractive scaffold for further development.

Three-Dimensionality: In recent years, there has been a significant push to move away from flat, two-dimensional molecules in drug discovery towards compounds with greater three-dimensional (3D) character. Increased 3D shape is associated with improved selectivity, higher solubility, and better pharmacokinetic properties.

A common metric to quantify the 3D nature of a molecule is the fraction of sp³ hybridized carbons (Fsp³), defined as the number of sp³ carbons divided by the total carbon count. For this compound, all seven carbon atoms (five in the piperidine ring, one in the methylene (B1212753) linker, and one in the trifluoromethoxy group) are sp³ hybridized. Therefore, the Fsp³ value is 1.0, indicating a very high degree of three-dimensionality.

Another method to assess molecular shape is through the analysis of the Principal Moments of Inertia (PMI). nodepit.comresearchgate.netresearchgate.net This method plots the normalized PMI ratios on a triangular graph, where the vertices represent perfect rod, disc, and sphere shapes. researchgate.netresearchgate.net While specific PMI values have not been published for this compound, its high Fsp³ value and the saturated piperidine core strongly suggest that it would occupy the "sphere-like" region of the PMI plot, distinguishing it from the flat, "disc-like" aromatic compounds that have traditionally dominated screening libraries. researchgate.net This significant 3D character is a desirable attribute for modern medicinal chemistry programs.

Strategic Utility of 4 Trifluoromethoxy Methyl Piperidine Scaffold in Medicinal Chemistry Research

Design Principles for Fluorinated Piperidine (B6355638) Scaffolds in Drug Discovery

The introduction of fluorine into piperidine scaffolds is a deliberate design strategy to enhance drug-like properties. The principles guiding the design of such scaffolds revolve around leveraging the unique physicochemical characteristics of fluorine and its impact on molecular conformation and metabolism.

The trifluoromethoxy group, in particular, is utilized to fine-tune several key parameters:

Lipophilicity and Permeability: The trifluoromethoxy group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, including the blood-brain barrier. This is a critical consideration in the design of centrally active agents.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of a drug candidate.

Conformational Control: The steric bulk and electronic properties of the trifluoromethoxy group can influence the conformational preference of the piperidine ring. This can be exploited to lock the molecule in a bioactive conformation, thereby enhancing its affinity and selectivity for a biological target.

pKa Modulation: The strong electron-withdrawing nature of the trifluoromethoxy group can lower the pKa of the piperidine nitrogen. This modulation of basicity can be crucial for optimizing interactions with biological targets and improving pharmacokinetic properties.

Role as a Synthetic Intermediate for Advanced Pharmaceutical Candidates

4-[(Trifluoromethoxy)methyl]piperidine is recognized as a valuable building block in the synthesis of more complex pharmaceutical candidates. nuph.edu.uaresearchgate.net Its utility as a synthetic intermediate stems from the presence of the reactive secondary amine on the piperidine ring, which allows for the straightforward introduction of various substituents and pharmacophoric groups. A convenient synthetic approach for the multigram preparation of 4-(trifluoromethoxymethyl)piperidine has been developed, starting from 4-(hydroxymethyl)piperidine, making this scaffold more accessible for medicinal chemistry programs. nuph.edu.uaresearchgate.net

Exploration of Specific Receptor Interactions

The this compound scaffold provides a valuable tool for exploring specific interactions with biological receptors. The piperidine ring itself is a common feature in ligands for a wide range of receptors, including G-protein coupled receptors (GPCRs) and ion channels. The trifluoromethoxymethyl substituent at the 4-position can influence receptor binding in several ways:

Direct Interactions: The fluorine atoms of the trifluoromethoxy group can participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the receptor binding pocket.

Conformational Effects: As previously mentioned, the substituent can influence the conformation of the piperidine ring, pre-organizing the molecule for optimal binding.

For instance, in the development of dopamine (B1211576) D4 receptor antagonists, fluorinated piperidine scaffolds have been extensively explored to modulate receptor affinity and selectivity. chemrxiv.orgnih.gov While not specific to the 4-[(Trifluoromethoxy)methyl] derivative, these studies underscore the principle of using fluorinated piperidines to probe and optimize receptor interactions.

Structure-Activity Relationship (SAR) Studies of Piperidine Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. For piperidine derivatives, SAR studies often focus on the nature and position of substituents on the piperidine ring and the nitrogen atom.

Impact of Trifluoromethoxy Substitution on Biological Target Interaction

The introduction of a trifluoromethoxy group can have a profound impact on the interaction of a piperidine-containing molecule with its biological target. This impact is multifaceted and can be attributed to:

Electronic Effects: The strong electron-withdrawing nature of the -OCF3 group can alter the electron density of the piperidine ring and any attached pharmacophores, thereby influencing electrostatic interactions with the target.

Lipophilic Interactions: The trifluoromethoxy group can engage in favorable lipophilic interactions within hydrophobic pockets of a receptor, contributing to binding affinity. mdpi.com

The table below summarizes the potential effects of trifluoromethoxy substitution based on general principles of medicinal chemistry.

PropertyImpact of Trifluoromethoxy SubstitutionReference
LipophilicityIncreased mdpi.com
Metabolic StabilityIncreased mdpi.comnih.gov
Receptor Binding AffinityCan be increased or decreased depending on the target chemrxiv.orgnih.gov
Blood-Brain Barrier PenetrationPotentially enhanced mdpi.com
pKa of Piperidine NitrogenDecreasedGeneral Principle

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry plays a critical role in the pharmacological activity of chiral piperidine derivatives. The spatial arrangement of substituents on the piperidine ring can dramatically affect how a molecule interacts with its biological target, which is typically a chiral environment.

For 4-substituted piperidines like this compound, the molecule itself is achiral. However, the introduction of an additional substituent at a different position on the ring can create one or more stereocenters. In such cases, the different stereoisomers are likely to exhibit distinct pharmacological profiles. For example, in the synthesis of a multi-target antidiabetic agent, achieving a stereopure compound with a specific configuration was crucial for its potent inhibitory activity. nih.gov This highlights the general principle that the biological activity of piperidine derivatives is often highly dependent on their stereochemistry.

While specific studies on the stereoisomers of derivatives of this compound are not available, it is a well-established principle in medicinal chemistry that different enantiomers and diastereomers of a chiral drug can have different potencies, efficacies, and even different mechanisms of action.

Modulation of Scaffold Properties for Optimized Molecular Recognition

The this compound scaffold serves as a valuable building block in medicinal chemistry, primarily due to the unique physicochemical properties imparted by both the piperidine ring and the trifluoromethoxymethyl group. The trifluoromethoxy (-OCF3) group is a strong electron-withdrawing moiety that significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. The piperidine ring, a saturated heterocycle, provides a three-dimensional framework that can be functionalized to orient substituents in precise vectors for optimal interaction with biological targets. The modulation of this scaffold is a key strategy for fine-tuning a compound's affinity, selectivity, and pharmacokinetic profile to achieve optimized molecular recognition.

The primary points for modulation on the this compound scaffold include the piperidine nitrogen, the carbon atoms of the ring, and, to a lesser extent, the trifluoromethoxymethyl side chain. Strategic modifications at these positions can alter the molecule's steric bulk, conformation, and electronic properties, thereby influencing its interaction with target proteins.

Detailed Research Findings

While extensive structure-activity relationship (SAR) studies specifically centered on a diverse library of this compound derivatives are not widely available in public literature, the principles of its modulation can be effectively illustrated by examining research on structurally related fluorinated piperidine scaffolds. A notable example is the development of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives as potent and selective antagonists for the Dopamine 4 Receptor (D4R), a target for neurological and psychiatric disorders. chemrxiv.orgnih.gov

In this research, chemists synthesized a series of analogs to probe the structure-activity relationships and optimize binding affinity for the D4 receptor. The core scaffold featured a 4,4-difluoropiperidine (B1302736) ring with an N-benzyl substituent and a phenoxymethyl (B101242) group at the 3-position. The systematic modulation of the phenoxy moiety provided significant insights into the molecular recognition requirements of the D4R binding site. chemrxiv.orgnih.gov

The initial compound with a simple 4-fluorophenoxy group demonstrated a baseline affinity. Subsequent modifications revealed that the electronic and steric properties of substituents on the phenoxy ring were critical for potency. For instance, the introduction of a second fluorine atom to create a 3,4-difluorophenyl group resulted in the most potent compound in the series, with a K_i_ value of 5.5 nM. nih.gov This suggests that the specific electronic distribution and potential for halogen bonding provided by this substitution pattern are highly favorable for interaction with amino acid residues in the D4R active site.

Conversely, replacing the fluoro substituents with a methyl group, as in the 3-methylphenyl analog, maintained reasonable activity (K_i_ = 13 nM), indicating that hydrophobic interactions are also tolerated in this region of the binding pocket. nih.gov These findings underscore how subtle changes to the scaffold's peripheral decorations can lead to significant variations in binding affinity, allowing for the optimization of molecular recognition.

The data from this study exemplifies how systematic chemical modification of a fluorinated piperidine scaffold allows for a detailed exploration of the chemical space required for high-affinity binding.

Table 1: Structure-Activity Relationship of 4,4-Difluoro-3-(phenoxymethyl)piperidine Analogs as D4R Antagonists This table serves as an illustrative example of how scaffold modulation impacts binding affinity, based on data for a related fluorinated piperidine scaffold. nih.gov

Compound IDR Group (Substitution on Phenoxy Ring)K_i (nM) for D4 Receptor
8a 4-Fluoro23
8b 3,4-Difluoro5.5
8c 3-Methyl13

This systematic approach of scaffold modulation is directly applicable to the this compound core. The piperidine nitrogen can be substituted with various aryl, heteroaryl, or alkyl groups to probe different regions of a target's binding site. Furthermore, additional substituents could be introduced on the piperidine ring itself to create new points of interaction, such as hydrogen bond donors or acceptors, thereby enhancing binding affinity and selectivity. The inherent properties of the trifluoromethoxymethyl group provide a favorable starting point for developing potent and selective ligands.

Q & A

Q. What are the recommended synthetic routes for 4-[(trifluoromethoxy)methyl]piperidine, and how do solvent systems influence reaction efficiency?

Methodological Answer: The synthesis of piperidine derivatives often involves functionalization at the 4-position. For this compound, a plausible route includes coupling trifluoromethoxy-containing reagents with a piperidine scaffold. Evidence from analogous compounds suggests using sulfonylation or alkylation reactions under basic conditions (e.g., triethylamine) in aprotic solvents like dichloromethane or ethers . Solvent choice impacts yield and purity; polar aprotic solvents (e.g., DMF) may enhance nucleophilic reactivity, while ethers improve stereochemical control . Post-synthesis purification via recrystallization or chromatography is critical, as noted for structurally similar piperidine hydrochlorides .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • Elemental Analysis : Compare experimental vs. theoretical C/H/N ratios to verify stoichiometry, as demonstrated for fluorophenyl-piperidine derivatives (e.g., FG 8032: Calc. C 65.66%, Found 65.53%) .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substituent placement (e.g., trifluoromethoxy methyl group at C4) and 19^{19}F NMR to validate trifluoromethyl integrity .
  • Chromatography : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) assesses purity (>95% as per piperidine hydrochloride standards) .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

Methodological Answer: Screen for receptor binding or enzyme modulation:

  • 5-HT Receptor Assays : Fluorophenyl-piperidine derivatives show serotonin receptor activity; use radioligand displacement assays (e.g., 3^3H-5-HT) to test affinity .
  • CYP450 Inhibition : Assess metabolic stability via liver microsome assays, given the trifluoromethoxy group’s potential pharmacokinetic effects .
  • Antimicrobial Screening : Adapt protocols from nitroimidazole-piperidine hybrids (e.g., broth microdilution for MIC determination) .

Advanced Research Questions

Q. How does stereochemistry at the piperidine ring influence the biological activity of this compound derivatives?

Methodological Answer: Stereochemical control is critical for receptor selectivity. For example, (-)-trans isomers of fluorophenyl-piperidines exhibit higher 5-HT receptor potency than (+)-cis counterparts . To study this:

  • Chiral Resolution : Use chiral HPLC or enzymatic kinetic resolution to isolate enantiomers .
  • Docking Simulations : Compare enantiomer binding modes to receptors (e.g., 5-HT1A_{1A} via AutoDock Vina) .
  • In Vivo Profiling : Test enantiomers in behavioral models (e.g., forced swim test for antidepressant activity) .

Q. What strategies mitigate synthetic challenges such as low yield or side-product formation during trifluoromethoxy functionalization?

Methodological Answer: Optimize reaction parameters:

  • Temperature Control : Lower temperatures (0–5°C) reduce trifluoromethoxy group degradation .
  • Protecting Groups : Temporarily protect the piperidine nitrogen with Boc to prevent unwanted alkylation .
  • Catalysis : Employ Pd-mediated coupling for C-O bond formation, as seen in Delamanid synthesis .

Q. How can computational methods guide the design of this compound analogs with improved pharmacokinetic properties?

Methodological Answer: Use in silico tools to predict ADMET profiles:

  • LogP Calculation : Estimate lipophilicity (e.g., SwissADME) to balance blood-brain barrier penetration vs. solubility .
  • Metabolite Prediction : Identify vulnerable sites (e.g., trifluoromethoxy methyl) using GLORY or similar platforms .
  • QSAR Modeling : Corstruct quantitative structure-activity relationships for toxicity reduction .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for piperidine derivatives?

Methodological Answer: Reconcile inconsistencies by:

  • Standardizing Assays : Use uniform protocols (e.g., identical cell lines, agonist concentrations) .
  • Batch Analysis : Compare multiple synthetic batches to rule out impurity-driven variability .
  • Meta-Analysis : Aggregate data from structurally similar compounds (e.g., 4-(diphenylmethoxy)piperidine) to identify trends .

Q. What experimental controls are essential when studying trifluoromethoxy group stability under physiological conditions?

Methodological Answer: Include:

  • Degradation Kinetics : Monitor trifluoromethoxy hydrolysis via LC-MS in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .
  • Isotopic Labeling : Synthesize 18^{18}O-labeled analogs to trace metabolic pathways .
  • Negative Controls : Test analogs lacking the trifluoromethoxy group to isolate its contribution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.